molecular formula C10H15Br2N3 B1527981 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide CAS No. 1361115-03-8

2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide

Cat. No. B1527981
M. Wt: 337.05 g/mol
InChI Key: WICQIOOFYQTMMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide can be represented by the InChI code: 1S/C10H14BrN3/c1-8-2-4-14(5-3-8)10-7-12-9(11)6-13-10/h6-8H,2-5H2,1H3 .

Scientific Research Applications

Halogen Bonding and Chirality Introduction

Research involving halogenated pyrazines, such as N,N′-Dibromohydantoins, showcases their use as halogen bond donors in crystalline adducts with para-substituted pyridines and pyrazines. This illustrates the potential of brominated pyrazine derivatives in facilitating halogen bonding, a crucial interaction for the design of supramolecular architectures and the introduction of chirality in halogen-bonded systems (Nicolas et al., 2016).

Photophysical Properties and Material Synthesis

The study of iridium tetrazolate complexes, involving derivatives such as 2-(1H-tetrazol-5-yl)pyrazine, highlights the impact of ancillary ligands on the color tuning of these complexes. This research underscores the role of pyrazine derivatives in modifying the electrochemical and photophysical properties of metal complexes, suggesting potential applications in the development of materials for organic light-emitting devices and biological labeling (Stagni et al., 2008).

Corrosion Inhibition

Pyrazine compounds, including derivatives such as 2-aminopyrazine and 2-amino-5-bromopyrazine, have been investigated for their corrosion inhibition performance on steel surfaces. Theoretical and experimental studies demonstrate their effectiveness as corrosion inhibitors, with adsorption properties that suggest potential applications in protecting metal surfaces from corrosion. This research indicates the utility of brominated pyrazine derivatives in developing new corrosion inhibitors (Obot & Gasem, 2014).

Anticancer Activity

Although the direct application of 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide in anticancer research is not specified, studies on pyrazole derivatives, synthesized from brominated precursors, indicate the potential for developing compounds with biological activities, including anticancer properties. This suggests that brominated pyrazine derivatives could serve as key intermediates in the synthesis of bioactive molecules (Metwally, Abdelrazek, & Eldaly, 2016).

properties

IUPAC Name

2-bromo-5-(1-methylpiperidin-4-yl)pyrazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3.BrH/c1-14-4-2-8(3-5-14)9-6-13-10(11)7-12-9;/h6-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICQIOOFYQTMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CN=C(C=N2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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